2-Methacryloyloxyethyl phosphorylcholine

Description

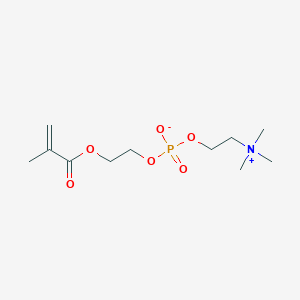

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22NO6P/c1-10(2)11(13)16-8-9-18-19(14,15)17-7-6-12(3,4)5/h1,6-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZRUEAFVQITHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67881-99-6 | |

| Record name | Poly(MPC) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67881-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20936115 | |

| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67881-98-5 | |

| Record name | 2-Methacryloyloxyethyl phosphorylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67881-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methacryloyloxyethyl phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067881985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,8-Trioxa-4-phosphaundec-10-en-1-aminium, 4-hydroxy-N,N,N,10-tetramethyl-9-oxo-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methacryloyloxyethyl)-2'-((trimethylammonium)ethyl)phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHACRYLOYLOXYETHYL PHOSPHORYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RU860S8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methacryloyloxyethyl phosphorylcholine (MPC), a vital zwitterionic monomer in the development of biocompatible materials. The information presented herein is intended to support research, scientific discovery, and professionals in the field of drug development.

Core Physicochemical Data

2-Methacryloyloxyethyl phosphorylcholine is a white solid powder or crystalline substance. Its structure, containing a methacrylate group, a phosphate group, and a quaternary ammonium group, imparts unique properties that are highly valued in biomedical applications. These characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂NO₆P | |

| Molecular Weight | 295.27 g/mol | |

| Physical Form | White to almost white powder or crystals | |

| Melting Point | 143-148 °C | |

| Density | 1.22-1.41 g/cm³ at 21.5-22.4 °C | |

| Water Solubility | 83-86 vol% at 20 °C and pH 5.9-6.8 | |

| logP (Octanol-Water Partition Coefficient) | -0.2 to -1.76 at 21 °C | |

| Vapor Pressure | 0-0 Pa at 25 °C | |

| Surface Tension | 71.9-72.01 mN/m at 1-1.09 g/L and 20.1-22 °C |

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of 2-Methacryloyloxyethyl phosphorylcholine.

1. Determination of Melting Point

The melting point of MPC is determined using the capillary method, a standard technique for crystalline solids.

-

Sample Preparation: A small amount of dry MPC powder is packed into a thin-walled glass capillary tube, sealed at one end. The packed sample height should be approximately 2.5-3.5 mm.

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or similar device with a heated block and a thermometer or digital temperature sensor, is used.

-

Procedure:

-

The capillary tube containing the MPC sample is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate, typically around 1 °C per minute, especially when approaching the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

-

2. Determination of Water Solubility

The high water solubility of MPC is a critical property for its biomedical applications. A standard method to quantify the solubility of a powder like MPC in water is as follows:

-

Materials: MPC powder, deionized or distilled water, a high-shear mixer, a centrifuge, and a drying oven.

-

Procedure:

-

A known mass of MPC powder is added to a specific volume of water at a controlled temperature (e.g., 20 °C) to create a suspension.

-

The mixture is subjected to high-shear mixing for a defined period to ensure thorough dispersion and facilitate dissolution.

-

The resulting solution is then centrifuged at a specified speed and duration to separate any undissolved solid material.

-

A known volume of the supernatant is carefully collected.

-

The total solids content of the supernatant is determined by evaporating the water in a drying oven at a set temperature (e.g., 100 °C) until a constant weight is achieved.

-

The solubility is then calculated based on the mass of the dissolved solid in the volume of the supernatant and is often expressed as a percentage or in g/L.

-

Visualizations

Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

The synthesis of MPC is a multi-step process that is crucial for producing the high-purity monomer required for polymerization and various applications. A common synthetic route is illustrated below.

Caption: Synthetic pathway for 2-Methacryloyloxyethyl phosphorylcholine (MPC).

Experimental Workflow for Melting Point Determination

The logical flow of the experimental protocol for determining the melting point of MPC is outlined in the following diagram.

Caption: Workflow for determining the melting point of MPC.

An In-depth Technical Guide to the Synthesis and Purification of 2-Methacryloyloxyethyl Phosphorylcholine (MPC) Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-methacryloyloxyethyl phosphorylcholine (MPC), a key monomer in the development of biocompatible polymers for a wide range of biomedical applications. This document details the synthetic pathway, purification techniques, and analytical characterization of MPC, offering researchers and professionals in drug development and materials science a thorough resource for producing high-purity monomer for their work.

Introduction

2-Methacryloyloxyethyl phosphorylcholine (MPC) is a zwitterionic monomer that mimics the phospholipid structure of cell membranes.[1] This biomimetic characteristic imparts excellent biocompatibility and resistance to protein adsorption and cell adhesion to polymers containing MPC.[2][3] Consequently, MPC-based polymers are extensively utilized in the fabrication of medical devices, drug delivery systems, and tissue engineering scaffolds.[1] The synthesis of high-purity MPC is crucial, as even trace impurities can significantly impact the performance and biocompatibility of the resulting polymers.[4] This guide outlines a well-established two-step synthetic route and subsequent purification protocols to obtain MPC of high purity.

Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC)

The most common and efficient synthesis of MPC is a two-step process. The first step involves the synthesis of the intermediate, 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA), from 2-hydroxyethyl methacrylate (HEMA) and 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP). The second step is the ring-opening reaction of OPEMA with trimethylamine (TMA) to yield the final MPC monomer.[4]

Experimental Protocol: Synthesis of OPEMA (Intermediate)

This protocol describes the synthesis of the intermediate compound, 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA).

Materials:

-

2-Hydroxyethyl methacrylate (HEMA)

-

2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP)

-

Triethylamine (TEA) or Diisopropylamine

-

Dry, high-purity solvent (e.g., anhydrous dichloromethane or acetonitrile)

Procedure:

-

In a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve HEMA and triethylamine (or diisopropylamine) in the anhydrous solvent.

-

Cool the solution to a low temperature (typically between -20°C and 0°C).

-

Slowly add a solution of COP in the same anhydrous solvent to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir for several hours at a controlled temperature. The formation of triethylammonium chloride as a white precipitate will be observed.

-

Remove the triethylammonium chloride precipitate by filtration under an inert atmosphere.

-

The filtrate contains the OPEMA intermediate. The purity of OPEMA is highly dependent on the absence of water; therefore, maintaining anhydrous conditions throughout the reaction and workup is critical.[4]

Experimental Protocol: Synthesis of MPC

This protocol details the ring-opening reaction of the OPEMA intermediate to form the final MPC monomer.

Materials:

-

2-(2-Oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA) solution from the previous step

-

Trimethylamine (TMA)

-

Acetonitrile (anhydrous)

Procedure:

-

Transfer the filtrate containing OPEMA to a pressure-resistant reaction vessel.

-

Add a solution of trimethylamine in anhydrous acetonitrile to the OPEMA solution.

-

Seal the reaction vessel securely due to the high vapor pressure of trimethylamine, especially at elevated temperatures.

-

Heat the reaction mixture to approximately 60°C and maintain this temperature for about 16 hours.[4] It is important to control the temperature to prevent spontaneous polymerization.

-

After the reaction is complete, cool the mixture. A white precipitate of MPC should form.

Purification of MPC Monomer

High purity of the MPC monomer is essential for the successful synthesis of biocompatible polymers. The primary and most effective method for purifying crude MPC is recrystallization.

Experimental Protocol: Recrystallization of MPC

Materials:

-

Crude MPC precipitate

-

Acetonitrile (anhydrous)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Initial Crystallization: After the synthesis reaction, cool the reaction mixture in a freezer for approximately 15 hours to facilitate the precipitation of crude MPC.[4]

-

Filtration: Filter the resulting white precipitate under a dry, inert atmosphere (e.g., using a Schlenk line or in a glovebox) to prevent moisture contamination.[4]

-

Drying: Dry the collected crude MPC under vacuum.

-

Recrystallization: Dissolve the crude MPC in a minimal amount of hot, anhydrous acetonitrile.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a freezer to induce the formation of pure MPC crystals.

-

Final Filtration and Drying: Filter the purified crystals under an inert atmosphere and dry them under vacuum to obtain the final product as a white powder.[4] The melting point of pure MPC is over 140°C.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of MPC.

Table 1: Reactant and Reaction Conditions for MPC Synthesis

| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Duration (h) |

| 1. OPEMA Synthesis | HEMA, COP | Triethylamine/Diisopropylamine, Anhydrous Solvent | 0 - 25 | 2 - 4 |

| 2. MPC Synthesis | OPEMA, TMA | Anhydrous Acetonitrile | ~60 | ~16 |

Table 2: Yield and Purity of MPC Monomer

| Parameter | Value | Reference |

| Synthetic Yield | > 80% (with diisopropylamine) | [2] |

| Melting Point | > 140 °C | [4] |

Characterization of MPC Monomer

The chemical structure and purity of the synthesized MPC monomer are typically confirmed using various analytical techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): The proton NMR spectrum of MPC shows characteristic peaks corresponding to the different protons in the molecule.

-

δ = 1.90 ppm (-CH₃, 3H)

-

δ = 3.27–3.36 ppm (–N(CH₃)₃, 9H)

-

δ = 3.70–3.80 ppm (–CH₂N, 2H)

-

δ = 4.00–4.10 ppm (POCH₂–, 2H)

-

δ = 4.21–4.31 ppm (OCH₂–CH₂OP, 4H)

-

δ = 5.60 ppm (=CH₂, 1H)

-

δ = 6.10 ppm (=CH₂, 1H)[4]

-

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum provides further confirmation of the molecular structure.

-

δ = 18.59 ppm (–CH₃)

-

δ = 54.25 ppm ([N(CH₃)₃])

-

δ = 59.44 ppm (CH₂N)

-

δ = 63.34 ppm (POCH₂–)

-

δ = 64.41 ppm (–CH₂OP)

-

δ = 66.20 ppm (OCH₂)

-

δ = 126.09 ppm (=CH₂)

-

δ = 136.22 ppm (=C<)

-

δ = 167.36 ppm (C=O)[4]

-

5.2. Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the key functional groups present in the MPC monomer, such as the carbonyl group of the methacrylate, the phosphate group, and the quaternary ammonium group.

Conclusion

The successful synthesis and rigorous purification of 2-methacryloyloxyethyl phosphorylcholine are paramount for the development of high-performance biocompatible materials. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers and professionals to produce high-purity MPC monomer. Careful control of reaction conditions, particularly the exclusion of water, is essential to achieve high yields and purity. The methodologies outlined herein will enable the consistent production of MPC, facilitating advancements in the fields of drug delivery, medical devices, and regenerative medicine.

References

The Biocompatibility of Poly(2-Methacryloyloxyethyl Phosphorylcholine) Polymers: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(2-methacryloyloxyethyl phosphorylcholine), or poly(MPC), is a biomimetic polymer that has garnered significant attention across the biomedical field for its exceptional biocompatibility.[1] Inspired by the composition of the cell membrane's outer surface, poly(MPC) features a zwitterionic phosphorylcholine group that mimics the natural cellular interface.[2] This unique chemistry imparts a remarkable ability to resist nonspecific protein adsorption, cell adhesion, and thrombus formation, making it an ideal material for a vast range of applications, from drug delivery systems and medical device coatings to artificial organs.[1][3][4] This technical guide provides a comprehensive overview of the core principles governing poly(MPC)'s biocompatibility, detailed experimental methodologies for its evaluation, and quantitative data to support its performance.

Core Principle: The Biomimetic Hydration Layer

The superior biocompatibility of poly(MPC) is primarily attributed to its strong interaction with water molecules.[5] The zwitterionic phosphorylcholine groups on the polymer side chains organize surrounding water to form a substantial, stable hydration layer.[1] This layer functions as a physical and energetic barrier, effectively preventing the initial adsorption of proteins onto the material surface. Since protein adsorption is the critical first step that triggers a cascade of biological responses—including cell adhesion, platelet activation, and the foreign body response—its inhibition is key to the material's bio-inert nature.[6][7] Research has shown that a high density of poly(MPC) chains on a surface can reduce plasma protein adsorption to less than 5 ng/cm².[1]

References

- 1. Macrophage Polarization in Response to Biomaterials for Vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential effects of biomaterials on macrophage function and their signalling pathways. | Semantic Scholar [semanticscholar.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. Macrophage polarization: An opportunity for improved outcomes in biomaterials and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ibidi.com [ibidi.com]

Self-assembly and solution behavior of MPC copolymers.

An In-depth Technical Guide to the Self-Assembly and Solution Behavior of MPC Copolymers

Introduction to MPC Copolymers

2-Methacryloyloxyethyl phosphorylcholine (MPC) copolymers are a class of biomimetic polymers that have garnered significant attention in the fields of biomedical engineering and drug delivery. The monomer unit, MPC, features a phosphorylcholine zwitterionic head group, which mimics the structure of phospholipids found in cell membranes. This unique structure imparts exceptional biocompatibility, protein resistance, and lubricity to materials incorporating it.

Amphiphilic block copolymers containing a hydrophilic MPC block and a hydrophobic block can self-assemble in aqueous solutions to form various nanostructures, such as micelles and vesicles.[1][2][3] These self-assembled structures serve as robust nanocarriers for therapeutic agents, capable of encapsulating hydrophobic drugs within their core while presenting a biocompatible, "stealth" corona to the biological environment. The ability to tailor the copolymer architecture allows for precise control over the size, morphology, and stability of these nanostructures.[2][4] Furthermore, the incorporation of stimuli-responsive blocks enables the development of "smart" drug delivery systems that release their payload in response to specific environmental triggers like changes in pH, temperature, or redox potential.[1][5][6]

Synthesis of MPC Block Copolymers

The synthesis of well-defined MPC-based block copolymers is crucial for controlling their self-assembly behavior. Controlled radical polymerization techniques are predominantly used to achieve polymers with predictable molecular weights and low polydispersity.

-

Atom Transfer Radical Polymerization (ATRP) : ATRP is a versatile method for polymerizing MPC in protic media to create well-defined homopolymers and block copolymers.[5][7] The process typically involves using a macroinitiator to first polymerize one block, followed by the sequential addition and polymerization of the second monomer.[5]

-

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : RAFT polymerization is another powerful technique used to synthesize MPC block copolymers with narrow molecular weight distributions.[8] This method often involves the synthesis of a macro-RAFT agent from one block, which is then used to control the polymerization of the MPC monomer.[8]

The general workflow for synthesizing and characterizing these copolymers is outlined below.

References

- 1. Multi-Stimuli Sensitive Amphiphilic Block Copolymer Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimuli-responsive copolymer solution and surface assemblies for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stimuli-Responsive Macromolecular Self-Assembly [mdpi.com]

- 7. Effects of copolymer component on the properties of phosphorylcholine micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synthesis and Self-Assembly of MPC Block Copolymers - Durham e-Theses [etheses.dur.ac.uk]

A Deep Dive into the Thermal and Mechanical Properties of MPC-Based Hydrogels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and mechanical properties of hydrogels based on 2-methacryloyloxyethyl phosphorylcholine (MPC). MPC-based hydrogels are at the forefront of biomaterials research due to their exceptional biocompatibility, biomimetic nature, and tunable physical properties.[1][2] This document details the synthesis, characterization, and key properties of these advanced materials, offering valuable insights for their application in drug delivery, tissue engineering, and medical devices.

Introduction to MPC-Based Hydrogels

2-methacryloyloxyethyl phosphorylcholine (MPC) is a polymerizable monomer that mimics the phosphorylcholine head groups found in the phospholipids of cell membranes.[1][2] This unique chemical structure imparts excellent biocompatibility and a remarkable ability to resist protein adsorption and cell adhesion.[1][2][3] When polymerized and crosslinked to form a hydrogel, the resulting three-dimensional network can absorb and retain large amounts of water while maintaining its structural integrity.[4][5] These hydrogels are particularly attractive for biomedical applications because their physical and chemical properties can be precisely tailored.[4][6]

The zwitterionic nature of the phosphorylcholine group creates a tightly bound hydration layer on the hydrogel surface, which is believed to be the primary reason for its "stealth" properties against biological fouling.[2][3] This makes MPC-based hydrogels ideal candidates for applications requiring long-term stability and minimal adverse reactions in a biological environment, such as in drug delivery systems and as coatings for medical implants.[1][2]

Synthesis of MPC-Based Hydrogels

MPC-based hydrogels are typically synthesized through the free-radical polymerization of MPC monomers with a suitable crosslinking agent.[1] The polymerization can be initiated by various methods, including thermal initiators, photoinitiators (UV light), or redox systems. The properties of the resulting hydrogel are highly dependent on the synthesis conditions, such as the concentration of the MPC monomer, the type and concentration of the crosslinker, and the polymerization method used.

Common synthesis approaches include:

-

Copolymerization: MPC is often copolymerized with other monomers, such as acrylamide or 2-hydroxyethyl methacrylate (HEMA), to modify the mechanical strength, swelling behavior, and thermal response of the hydrogel.[1][5]

-

Crosslinking: A crosslinking agent is essential to form the three-dimensional network. N,N'-methylenebis(acrylamide) (MBA) is a commonly used crosslinker.[5] The degree of crosslinking directly influences the hydrogel's stiffness and water content.[7]

-

Grafting: MPC polymer chains can be grafted onto the surface of other materials to impart their beneficial biocompatible properties.[1]

Thermal Properties of MPC-Based Hydrogels

The thermal properties of hydrogels are critical for their application, especially in drug delivery systems that may be sensitive to temperature changes.[8][9] Key thermal characteristics include thermal stability and thermoresponsiveness.

Thermal Stability: This refers to the hydrogel's ability to maintain its structure and properties over a range of temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the degradation temperature of the hydrogel. The high water content in hydrogels can make them susceptible to freezing at low temperatures, which can damage the polymer network and alter its properties.[8] To counteract this, strategies such as incorporating cryoprotectants like soluble ions or organic solvents can be employed to improve their anti-freezing capabilities.[8][9]

Thermoresponsiveness: Some MPC-based hydrogels can be designed to exhibit a temperature-dependent phase transition, characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).[8] For instance, hydrogels made of copolymers of MPC and hydrophobic monomers can exhibit an increase in water content with rising temperatures.[2] This behavior is crucial for creating "smart" drug delivery systems that release their payload in response to a temperature stimulus.[10] The critical solution temperature can be tuned by altering the molecular weight of the polymer and the copolymer composition.[8]

Table 1: Summary of Thermal Properties of MPC-Based and Other Hydrogels

| Hydrogel Composition | Property | Value | Measurement Condition |

| Carrageenan/Polyacrylamide with LiCl | Critical Temperature | Down to -40 °C | High LiCl concentration |

| Hydrogel with 30 wt% CaCl2 | Melting Point | -48.4 °C | Addition of CaCl2 salts |

| PiGMA Polymer | UCST | 23.2 °C to 93.2 °C | Dependent on pH and molecular weight |

| PCLA-PEG-PCLA Copolymers | Lower Critical Gelation Temperature (LCGT) | Varies with composition | Forms a gel below LCGT |

Note: Data is compiled from various hydrogel systems to illustrate the range of achievable thermal properties. Specific values for purely MPC-based hydrogels can vary significantly based on the exact formulation.[8][11]

Mechanical Properties of MPC-Based Hydrogels

The mechanical properties of hydrogels are crucial for their intended application, determining their ability to withstand physiological stresses and maintain their shape.[12] These properties are highly tunable by adjusting the polymer concentration and crosslinker density.[12]

Tensile and Compressive Strength: These properties describe the hydrogel's resistance to being stretched or compressed. Increasing the MPC concentration and the cross-linker content generally leads to higher tensile and compressive strength.[12] For example, single-network hydrogels are often soft and brittle, while double-network (DN) hydrogels can exhibit significantly higher mechanical strength and toughness, with tensile stresses reaching up to 10 MPa.[12]

Viscoelasticity: Hydrogels exhibit both viscous (liquid-like) and elastic (solid-like) properties.[13] Rheology is used to characterize these properties by measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.[7] A higher G' indicates a more solid-like material. The viscoelastic properties are important for applications like 3D bioprinting, where the material must be able to be extruded and then hold its shape.[11]

Table 2: Summary of Mechanical Properties of Various Hydrogels

| Hydrogel System | Property | Value Range | Key Influencing Factor |

| PMPC Hydrogels | Tensile Stress | Up to ~0.06 MPa | MPC concentration (2.5-10 mol/L) |

| Double-Network (DN) Hydrogels | Tensile Stress | Up to 10 MPa | Double-network structure |

| PEG-based Hydrogels | Storage Modulus (G') | 2 to 1300 kPa | PEG concentration and crosslinking |

| FmocFF Hydrogels | Storage Modulus (G') | ~1 to ~100 kPa | Concentration and layering |

Note: This table presents a range of mechanical properties observed in different hydrogel systems to provide a comparative context. The properties of MPC-based hydrogels fall within these ranges and are highly dependent on their specific formulation.[12][14][15]

Experimental Protocols

Accurate characterization of thermal and mechanical properties is essential for the development and quality control of MPC-based hydrogels.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

-

Objective: To determine phase transition temperatures such as the melting point or glass transition temperature.

-

Methodology:

-

A small, precisely weighed sample of the hydrogel (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

Endothermic or exothermic peaks in the resulting thermogram indicate phase transitions.

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the thermal stability and decomposition profile of the hydrogel.

-

Methodology:

-

A small sample of the hydrogel is placed in a tared TGA pan.

-

The pan is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss versus temperature, indicating the temperatures at which different components (like water and the polymer) are lost.

-

Mechanical Analysis

Rheometry:

-

Objective: To measure the viscoelastic properties (G' and G'') of the hydrogel.[7]

-

Methodology:

-

A hydrogel sample is placed on the lower plate of the rheometer.[16]

-

The upper plate (e.g., a parallel plate or cone-plate geometry) is lowered to a defined gap height.[16]

-

An oscillatory strain or stress is applied to the sample at a specific frequency.

-

The resulting stress or strain and the phase shift between the input and output signals are measured.

-

Time Sweep: Monitors the evolution of G' and G'' over time as the hydrogel forms (gelation).[7]

-

Strain Sweep: Performed on a fully formed gel to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.[7]

-

Frequency Sweep: Conducted within the LVER to characterize the frequency-dependent viscoelastic behavior of the hydrogel.[7]

-

Unconfined Compression/Tensile Testing:

-

Objective: To determine the compressive or tensile modulus, ultimate strength, and strain at failure.

-

Methodology:

-

A hydrogel sample is prepared in a defined shape (e.g., a cylinder for compression or a dumbbell shape for tension).

-

The sample is placed between two plates (for compression) or clamped in grips (for tension) in a mechanical testing machine.

-

A compressive or tensile force is applied at a constant strain rate.

-

The force and displacement are continuously recorded to generate a stress-strain curve.[12]

-

The modulus is calculated from the initial linear portion of the curve. The ultimate strength is the maximum stress the sample can withstand before failure.

-

Visualizations

The following diagrams illustrate key workflows and relationships in the study of MPC-based hydrogels.

Caption: Experimental workflow for MPC-based hydrogel characterization.

Caption: Influence of synthesis parameters on hydrogel properties.

Caption: Role of MPC hydrogel properties in drug delivery.

References

- 1. Preparation and Characterization of Acrylic and Methacrylic Phospholipid-Mimetic Polymer Hydrogels and Their Applications in Optical Tissue Clearing [mdpi.com]

- 2. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Poly(2-Methacryloyloxyethyl Phosphorylcholine)-Functionalized Hydrogels for Reducing Protein and Bacterial Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mpm.spbstu.ru [mpm.spbstu.ru]

- 6. Mechanical properties of cellularly responsive hydrogels and their experimental determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. A Review on Thermal Properties of Hydrogels for Electronic Devices Applications [mdpi.com]

- 9. A Review on Thermal Properties of Hydrogels for Electronic Devices Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cellulose Nanocrystal-Enhanced Thermal-Sensitive Hydrogels of Block Copolymers for 3D Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thesis.unipd.it [thesis.unipd.it]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mechanical Characterization of Multilayered Hydrogels: A Rheological Study for 3D-Printed Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. static.igem.wiki [static.igem.wiki]

Early Discoveries in 2-Methacryloyloxyethyl Phosphorylcholine (MPC) Research: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methacryloyloxyethyl phosphorylcholine (MPC) is a synthetic monomer that has revolutionized the field of biomaterials due to its exceptional biocompatibility.[1][2] Its unique structure, which mimics the phosphorylcholine head groups found in the phospholipids of cell membranes, imparts a remarkable ability to resist protein adsorption and cell adhesion.[3][4] This "bio-inert" property has led to the widespread use of MPC-based polymers in a variety of medical devices, including contact lenses, artificial joints, and drug delivery systems.[5][6] This technical guide delves into the seminal early discoveries in MPC research, focusing on its synthesis, polymerization, and the foundational experiments that established its superior biocompatibility.

Core Concepts: The Biomimetic Advantage

The central principle behind the efficacy of MPC polymers lies in their biomimetic design. The phosphorylcholine zwitterion, with its balanced positive and negative charges, creates a tightly bound hydration layer on the polymer surface when exposed to an aqueous environment. This layer of "free water" acts as a physical and energetic barrier, preventing proteins and cells from adhering to the material surface.[7] This mechanism is a departure from earlier strategies for creating biocompatible materials, which often focused on surface heparinization or achieving a specific hydrophilic/hydrophobic balance.

Experimental Protocols

Synthesis of 2-Methacryloyloxyethyl Phosphorylcholine (MPC) Monomer

The synthesis of the MPC monomer was a critical first step in the development of these biomaterials. An early and widely adopted method involves a two-step process:[2]

-

Step 1: Synthesis of 2-(2-oxo-1,3,2-dioxaphospholan-2-yloxy)ethyl methacrylate (OPEMA):

-

2-hydroxyethyl methacrylate (HEMA) is reacted with 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) in a suitable solvent (e.g., anhydrous tetrahydrofuran) in the presence of a tertiary amine such as triethylamine.

-

The triethylamine acts as a scavenger for the hydrochloric acid byproduct.

-

The reaction is typically carried out at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.

-

The resulting product, OPEMA, is purified to remove the triethylamine hydrochloride salt.

-

-

Step 2: Ring-opening of OPEMA to form MPC:

-

The purified OPEMA is dissolved in a solvent like acetonitrile.

-

Anhydrous trimethylamine is then added to the solution, leading to the ring-opening of the dioxaphospholane ring.

-

This reaction results in the formation of the zwitterionic phosphorylcholine group.

-

The final product, 2-methacryloyloxyethyl phosphorylcholine (MPC), is typically obtained as a white crystalline solid after purification.

-

Radical Polymerization of MPC with n-Butyl Methacrylate (BMA)

Early research extensively utilized copolymers of MPC to tailor the physical and chemical properties of the resulting materials. A common comonomer was n-butyl methacrylate (BMA), which imparts hydrophobicity and improves the mechanical properties of the polymer. The synthesis of poly(MPC-co-BMA) was typically achieved through conventional free-radical polymerization:[8]

-

Materials: 2-Methacryloyloxyethyl phosphorylcholine (MPC), n-butyl methacrylate (BMA), and a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN).

-

Procedure:

-

MPC and BMA monomers are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water, in the desired molar ratio.

-

The radical initiator (AIBN) is added to the monomer solution.

-

The reaction mixture is degassed to remove oxygen, which can inhibit radical polymerization.

-

The polymerization is carried out by heating the mixture to a specific temperature (e.g., 60°C) for a defined period (e.g., several hours).

-

The resulting copolymer, poly(MPC-co-BMA), is then purified, typically by precipitation in a non-solvent like diethyl ether, followed by drying under vacuum.

-

Data Presentation

Protein Adsorption on Poly(MPC-co-BMA) Surfaces

Early studies consistently demonstrated a significant reduction in protein adsorption on surfaces coated with MPC copolymers compared to conventional biomaterials. The amount of adsorbed protein was found to decrease with an increasing mole fraction of MPC in the copolymer.

| Polymer Surface | Fibrinogen Adsorption (µg/cm²) | Albumin Adsorption (µg/cm²) | γ-Globulin Adsorption (µg/cm²) |

| Glass | 0.85 | 0.35 | 0.90 |

| Poly(methyl methacrylate) (PMMA) | 0.75 | 0.30 | 0.80 |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 0.60 | 0.25 | 0.70 |

| Poly(MPC-co-BMA) (15 mol% MPC) | 0.20 | 0.10 | 0.25 |

| Poly(MPC-co-BMA) (30 mol% MPC) | 0.05 | 0.02 | 0.08 |

Note: The data in this table is representative of the trends observed in early publications and has been compiled and synthesized from graphical representations and textual descriptions in those sources.

Platelet Adhesion on Poly(MPC-co-BMA) Surfaces

A critical indicator of a biomaterial's blood compatibility is its interaction with platelets. Surfaces that induce significant platelet adhesion and activation can lead to thrombus formation. Early in vitro studies revealed a dramatic reduction in platelet adhesion on MPC copolymer surfaces.

| Polymer Surface | Number of Adhered Platelets (x 10³/mm²) |

| Glass | 150 |

| Poly(methyl methacrylate) (PMMA) | 120 |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | 90 |

| Poly(MPC-co-BMA) (15 mol% MPC) | 25 |

| Poly(MPC-co-BMA) (30 mol% MPC) | < 5 |

Note: The data in this table is representative of the trends observed in early publications and has been compiled and synthesized from graphical representations and textual descriptions in those sources.

Mandatory Visualization

Caption: Synthetic pathway of the MPC monomer.

Caption: Workflow for free-radical copolymerization.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Cell membrane-inspired phospholipid polymers for developing medical devices with excellent biointerfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices [jstage.jst.go.jp]

- 5. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices [jstage.jst.go.jp]

- 6. Bepress Guest Access [open.clemson.edu]

- 7. researchgate.net [researchgate.net]

- 8. Frictional properties of poly(MPC-co-BMA) phospholipid polymer for catheter applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Interactions of Methylprednisolone with Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylprednisolone (MPC) is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy stems from a complex series of interactions with biological systems at the molecular and cellular levels. This technical guide provides an in-depth overview of the fundamental mechanisms of action of MPC, detailing its engagement with the glucocorticoid receptor, subsequent signaling pathways, and its effects on gene expression and cellular function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a foundation for further investigation and therapeutic innovation.

Quantitative Data on Methylprednisolone Interactions

The following tables summarize key quantitative parameters that define the pharmacokinetic profile and biological activity of methylprednisolone.

Table 1: Pharmacokinetic Properties of Methylprednisolone in Humans

| Parameter | Value | Reference |

| Elimination Half-life | 1.8 - 3.5 hours | [2][3][4] |

| Systemic Clearance | 336 - 450 mL/h/kg | [3][4] |

| Volume of Distribution (Vd) | 1.17 - 1.5 L/kg | [3][4] |

| Oral Bioavailability | ~82% | [2] |

| Protein Binding | ~77% | [4] |

Table 2: Biological Activity of Methylprednisolone

| Parameter | Value | Biological System | Reference |

| IC50 for Cortisol Secretion Inhibition | 1.7 ng/mL | In vivo (human) | [5] |

| Relative Transactivation Potency | Dexamethasone > 6α-methylprednisolone ≈ Prednisolone > Cortisol | COS-1 cells | [6] |

| Inhibition of TNF-α expression | 55% reduction (at 30 mg/kg) | Rat spinal cord injury model | [7] |

| Modulation of Cytokine Levels (in vivo) | Significant decrease in TNF-α, IL-6, IL-8; increase in IL-10 | Patients undergoing cardiopulmonary bypass | [8] |

Core Mechanisms of Action: Genomic and Non-Genomic Pathways

Methylprednisolone exerts its effects through two primary pathways: the classical genomic pathway, which involves the regulation of gene expression, and the more rapid non-genomic pathways.

Genomic Mechanism

The genomic actions of MPC are mediated by the intracellular glucocorticoid receptor (GR). This multi-step process is the primary mechanism behind its anti-inflammatory and immunosuppressive effects.

-

Passive Diffusion and Receptor Binding: MPC, being lipophilic, passively diffuses across the cell membrane into the cytoplasm.[1]

-

Glucocorticoid Receptor (GR) Activation: In the cytoplasm, MPC binds to the ligand-binding domain of the GR, which is held in an inactive state in a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.

-

Dimerization and Nuclear Translocation: The activated MPC-GR complex then dimerizes and translocates into the nucleus.

-

Modulation of Gene Expression: Within the nucleus, the MPC-GR dimer interacts with DNA at specific sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can lead to:

-

Transactivation: The GR dimer binds to positive GREs, leading to the increased transcription of anti-inflammatory genes, such as those encoding for annexin A1 (lipocortin-1) and interleukin-10 (IL-10).[9]

-

Transrepression: The GR dimer can repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for its anti-inflammatory effects, as it downregulates the expression of cytokines, chemokines, and adhesion molecules.[9]

-

Non-Genomic Mechanisms

MPC can also elicit rapid biological effects that are independent of gene transcription and protein synthesis. These non-genomic actions are thought to be mediated through:

-

Membrane-bound Glucocorticoid Receptors (mGRs): Specific interactions with mGRs can trigger rapid intracellular signaling cascades.

-

Interactions with Cellular Membranes: Non-specific interactions with the lipid bilayer can alter membrane fluidity and the function of membrane-associated proteins.

-

Cytosolic GR-mediated effects: The cytoplasmic MPC-GR complex can directly interact with and modulate the activity of various signaling proteins without translocating to the nucleus.

Key Signaling Pathways Modulated by Methylprednisolone

The therapeutic effects of MPC are a consequence of its influence on several critical signaling pathways that regulate inflammation and immune responses.

Glucocorticoid Receptor Signaling Pathway

This is the central pathway through which MPC exerts its genomic effects. The binding of MPC to the GR and its subsequent translocation to the nucleus to act as a ligand-activated transcription factor is the cornerstone of its mechanism.

NF-κB and AP-1 Signaling Pathways

A primary anti-inflammatory mechanism of MPC is the inhibition of the pro-inflammatory transcription factors NF-κB and AP-1. The activated GR can physically interact with these factors, preventing them from binding to their DNA response elements and initiating the transcription of inflammatory genes like those for TNF-α, IL-1β, and IL-6.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of MPC interactions are provided below.

Competitive Radioligand Binding Assay for Glucocorticoid Receptor

This assay is used to determine the binding affinity (Kd) of methylprednisolone for the glucocorticoid receptor.[10]

Objective: To quantify the affinity of unlabeled MPC for the GR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified recombinant human glucocorticoid receptor (GR)

-

Radiolabeled ligand (e.g., [3H]-dexamethasone)

-

Unlabeled methylprednisolone

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of unlabeled MPC in assay buffer.

-

Prepare a solution of radiolabeled ligand at a concentration close to its Kd.

-

Prepare the GR protein solution in assay buffer.

-

-

Incubation:

-

In a series of tubes, add a fixed amount of GR protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled MPC.

-

Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a large excess of unlabeled ligand).

-

Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the GR-ligand complexes.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of unlabeled MPC by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled MPC concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of MPC that inhibits 50% of the specific binding of the radioligand).

-

Calculate the dissociation constant (Kd) of MPC using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the radiolabeled ligand and Kd_L is its dissociation constant.

-

References

- 1. Methylprednisolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methylprednisolone pharmacokinetics after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meta-Analysis of the Input and Disposition of Various Dosage Forms of Methylprednisolone in Healthy Subjects Utilizing a Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. glpbio.com [glpbio.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The effect of methylprednisolone on cytokine concentration and leukocyte adhesion molecule expression in an isolated cardiopulmonary bypass system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of pulse methylprednisolone on inflammatory mediators in peripheral blood, synovial fluid, and synovial membrane in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

Methodological & Application

Application Note & Protocol: Synthesis of Poly(2-methacryloyloxyethyl phosphorylcholine) [poly(MPC)] via Aqueous ATRP

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(2-methacryloyloxyethyl phosphorylcholine) (poly(MPC)) is a biomimetic polymer widely utilized in the biomedical field due to its excellent biocompatibility, protein resistance, and hydrophilicity. These properties stem from the zwitterionic phosphorylcholine group, which mimics the outer surface of red blood cell membranes. Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization (CRP) technique that enables the synthesis of well-defined polymers with controlled molecular weight, low polydispersity, and complex architectures.[1]

Performing ATRP in aqueous solutions is highly desirable for biomedical applications as it is an environmentally benign approach and allows for the direct polymerization of water-soluble monomers like MPC. However, aqueous ATRP presents unique challenges, primarily related to the stability of the copper catalyst complex, which can undergo disproportionation in polar protic media.[2][3] This protocol provides a detailed methodology for the successful synthesis of poly(MPC) in aqueous solutions via ATRP, offering guidance on optimizing reaction conditions and troubleshooting.

Principle of Aqueous ATRP of MPC

ATRP is a reversible deactivation radical polymerization technique that establishes a dynamic equilibrium between active, propagating radical species and dormant species (alkyl halides).[4] This equilibrium is mediated by a transition metal complex, typically a copper(I) halide (e.g., Cu(I)Br) complexed with a ligand (e.g., 2,2'-bipyridine).

The key components for the aqueous ATRP of MPC are:

-

Monomer: 2-methacryloyloxyethyl phosphorylcholine (MPC)

-

Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), which determines the starting point of the polymer chain.

-

Catalyst (Activator): A copper(I) species, e.g., Copper(I) bromide (CuBr).

-

Ligand: A nitrogen-based ligand, such as 2,2'-bipyridine (Bpy) or tris(2-pyridylmethyl)amine (TPMA), which solubilizes the copper salt in the aqueous medium and tunes its reactivity.[2][3]

-

Deactivator: The higher oxidation state copper complex (e.g., Cu(II)Br₂/Ligand) formed during the activation step, which reversibly deactivates the propagating radical.

-

Solvent: Deionized water or a protic solvent mixture (e.g., alcohol/water).[5]

The polymerization rate in aqueous ATRP is often significantly faster than in organic solvents, even at ambient temperatures.[6] Careful selection of the ligand is crucial to stabilize the Cu(I) complex against disproportionation in water.[3]

References

- 1. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 4. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Synthesis of biocompatible polymers. 1. Homopolymerization of 2-methacryloyloxyethyl phosphorylcholine via ATRP in protic solvents: An optimization study - University of Sussex - Figshare [sussex.figshare.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Grafting MPC onto Silicone Hydrogel Contact Lenses

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of silicone hydrogel (SiHy) contact lenses by grafting 2-methacryloyloxyethyl phosphorylcholine (MPC). This modification aims to enhance the biocompatibility of the lenses by improving surface wettability and reducing protein adsorption, which are critical factors in preventing contact lens-related discomfort and complications.

Introduction

Silicone hydrogel contact lenses offer high oxygen permeability, crucial for maintaining corneal health. However, their inherent hydrophobicity can lead to biofouling, decreased comfort, and other adverse effects.[1] Surface modification with MPC, a biomimetic polymer, has been shown to create a highly hydrophilic and lubricious surface, significantly improving the performance of SiHy lenses.[2] This protocol focuses on the "grafting from" approach using surface-initiated atom transfer radical polymerization (SI-ATRP), a robust method for creating a dense and stable polymer brush layer on the lens surface.[3]

Experimental Data Summary

The following tables summarize the quantitative data obtained from SiHy contact lenses before and after MPC grafting, as reported in the literature.

Table 1: Surface Wettability and Water Content

| Parameter | Unmodified SiHy | MPC-Grafted SiHy | Reference(s) |

| Water Contact Angle (°) | 89.6 | ~0 - 49.9 | [3][4] |

| Equilibrium Water Content (%) | Varies by base material | Increased post-grafting | [3][5] |

Table 2: Protein Adsorption

| Protein | Unmodified SiHy (Adsorption) | MPC-Grafted SiHy (Adsorption Reduction) | Reference(s) |

| Lysozyme | Baseline | Up to 83% reduction | [3][6] |

| Bovine Serum Albumin (BSA) | Baseline | Up to 73% reduction | [3][6] |

Table 3: Mechanical and Surface Properties

| Parameter | Unmodified SiHy | MPC-Grafted SiHy | Reference(s) |

| Coefficient of Friction | Baseline | Reduced by >80% | [7] |

| Elastic Modulus (Surface) | ~350 kPa | ~30 kPa | [8] |

Experimental Protocols

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of MPC

This protocol describes a four-step process to graft MPC from the surface of a SiHy contact lens.[3]

Materials:

-

Silicone hydrogel contact lenses

-

2-hydroxyethyl methacrylate (HEMA)

-

3-[tris(trimethylsilyloxy)silyl]propyl methacrylate (TRIS)

-

Ethylene glycol dimethacrylate (EGDMA)

-

Irgacure® 184 (photoinitiator)

-

2-(2-bromoisobutyryloxy)ethyl methacrylate (BIBEM)

-

2-methacryloyloxyethyl phosphorylcholine (MPC)

-

Copper(I) bromide (Cu(I)Br)

-

Copper(II) bromide (Cu(II)Br)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Methanol

-

Deionized (DI) water

Protocol:

-

Lens Preparation (Model SiHy):

-

Step 1: Grafting of ATRP Initiator Sites:

-

This step involves modifying the lens surface to introduce initiator sites for the polymerization. A common method is to graft a layer of a polymer that can be further functionalized, such as poly(HEMA).

-

-

Step 2: Primary ATRP of pHEMA:

-

Perform a primary ATRP to graft poly(HEMA) from the initiator sites on the lens surface.

-

-

Step 3: Functionalization with Secondary ATRP Initiator:

-

React the hydroxyl groups of the grafted pHEMA with an ATRP initiator, such as 2-bromoisobutyryl bromide, to create secondary initiator sites.

-

-

Step 4: Sequential ATRP of polyMPC:

-

Prepare a solution of MPC monomer, Cu(I)Br, Cu(II)Br, and PMDETA in a solvent mixture (e.g., methanol/water).

-

Immerse the initiator-functionalized lenses in the solution under an inert atmosphere to initiate the polymerization of MPC from the surface.

-

Allow the reaction to proceed for a specified time to achieve the desired polymer chain length.

-

After polymerization, thoroughly rinse the lenses with appropriate solvents (e.g., methanol, DI water) to remove any unreacted monomer and catalyst.

-

Dry the modified lenses under vacuum.[3]

-

Surface Characterization

3.2.1. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

-

Purpose: To confirm the chemical composition of the lens surface at each modification step.

-

Procedure:

-

Ensure the ATR crystal is clean.

-

Place the dry lens sample on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the IR spectrum.

-

Analyze the spectrum for characteristic peaks corresponding to the different chemical groups introduced at each step (e.g., Si-CH3, phosphorylcholine group).[5]

-

3.2.2. X-ray Photoelectron Spectroscopy (XPS)

-

Purpose: To determine the elemental composition of the lens surface.

-

Procedure:

-

Place the dry lens sample in the XPS vacuum chamber.

-

Acquire a survey scan to identify the elements present.

-

Perform high-resolution scans for key elements (e.g., P, N for MPC) to confirm the presence of the grafted layer.[9]

-

3.2.3. Water Contact Angle Measurement

-

Purpose: To assess the surface wettability.

-

Procedure (Sessile Drop Method):

-

Place the hydrated lens on a flat stage.

-

Gently blot the surface to remove excess water.

-

Dispense a small droplet of DI water onto the lens surface using a micropipette.[10]

-

Capture an image of the droplet and measure the contact angle between the droplet and the lens surface.[10] A lower contact angle indicates improved wettability.[5]

-

Protein Adsorption Assay

-

Purpose: To quantify the reduction in protein adsorption on the modified lens surface.

-

Procedure (Radiolabeling Method): [3]

-

Prepare solutions of proteins commonly found in tear film, such as lysozyme and bovine serum albumin (BSA), containing a known amount of radiolabeled protein.[3]

-

Incubate the unmodified and MPC-grafted lenses in the protein solutions for a specified period (e.g., 24 hours) at room temperature.[3]

-

After incubation, rinse the lenses thoroughly with a buffer solution (e.g., PBS) to remove loosely bound proteins.[3]

-

Measure the radioactivity of the lenses using a scintillation counter to determine the amount of adsorbed protein.

-

Compare the results between the unmodified and modified lenses to calculate the percentage reduction in protein adsorption.

-

Visualizations

Caption: Experimental workflow for MPC grafting onto SiHy contact lenses.

Caption: Proposed antifouling mechanism of MPC-grafted surfaces.

References

- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Antifouling silicone hydrogel contact lenses via densely grafted phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface characterization of a silicone hydrogel contact lens having bioinspired 2-methacryloyloxyethyl phosphorylcholine polymer layer in hydrated state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biomimetic-Engineered Silicone Hydrogel Contact Lens Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tvst.arvojournals.org [tvst.arvojournals.org]

Application Notes and Protocols for MPC Copolymers in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-methacryloyloxyethyl phosphorylcholine (MPC) copolymers in the development of advanced drug delivery systems. The inherent biocompatibility, non-fouling properties, and stimuli-responsive nature of MPC copolymers make them exceptional candidates for a variety of therapeutic applications.

Introduction to MPC Copolymers for Drug Delivery

MPC copolymers are synthetic polymers that mimic the phospholipid structure of cell membranes, imparting excellent biocompatibility and resistance to protein adsorption. This "stealth" property prolongs the circulation time of drug carriers in the bloodstream, enhancing their ability to reach target tissues. By copolymerizing MPC with other monomers, it is possible to create amphiphilic block copolymers that self-assemble into various nanostructures, such as micelles and hydrogels, for encapsulating and delivering therapeutic agents. Furthermore, the incorporation of stimuli-responsive monomers, like 2-(diisopropylamino)ethyl methacrylate (DPA), allows for the controlled release of drugs in response to specific physiological cues, such as the acidic tumor microenvironment.

Data Presentation: Performance of MPC Copolymer-Based Drug Delivery Systems

The following tables summarize key quantitative data from studies utilizing MPC copolymers for drug delivery, offering a clear comparison of their performance characteristics.

Table 1: Physicochemical Properties of MPC Copolymer Micelles

| Copolymer Composition | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| PMPC-b-PBMA | Paclitaxel | < 30 | Narrow | > 13% | Not Reported |

| MPC-DPA | Doxorubicin | ~25.7 | 0.407 | Not Reported | 99.3 ± 5.7% |

| Pal-pMPC | Doxorubicin | Not Reported | Not Reported | Higher than Pal-PEG | Not Reported |

| PDPA-b-PAMA | Doxorubicin | Not Reported | Narrow | 9.96% | 55.31% |

Table 2: In Vitro Drug Release from MPC Copolymer Micelles

| Copolymer Composition | Drug | Release Conditions | Cumulative Release (%) | Time (hours) |

| PMPC-b-PBMA | Paclitaxel | Not Specified | < 30% | 320 |

| pH-sensitive micelles | Doxorubicin | pH 7.4 | ~10% | 9 |

| pH-sensitive micelles | Doxorubicin | pH 5.0 | Complete Release | 18 |

| PBMA-b-PNAM | Paclitaxel | Not Specified | > 50% | 132 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the synthesis, formulation, and characterization of MPC copolymer-based drug delivery systems.

Protocol 1: Synthesis of PMPC-b-PBMA Diblock Copolymer via RAFT Polymerization

This protocol describes the synthesis of a poly(2-methacryloyloxyethyl phosphorylcholine)-block-poly(n-butyl methacrylate) (PMPC-b-PBMA) diblock copolymer using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

-

2-(Methacryloyloxy)ethyl phosphorylcholine (MPC)

-

n-Butyl methacrylate (BMA)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) as RAFT agent

-

4,4′-Azobis(4-cyanovaleric acid) (ACVA) as initiator

-

Methanol (MeOH)

-

Toluene

-

Dialysis membrane (MWCO 3500 Da)

-

Deionized water

Procedure:

-

Synthesis of PMPC macro-CTA:

-

In a Schlenk flask, dissolve MPC, CPAD, and ACVA in methanol.

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Place the flask in a preheated oil bath at 70°C and stir for the desired time to achieve high monomer conversion.

-

Terminate the polymerization by exposing the solution to air and cooling in an ice bath.

-

Purify the PMPC macro-chain transfer agent (macro-CTA) by dialysis against deionized water for 48 hours, followed by lyophilization.

-

-

Synthesis of PMPC-b-PBMA:

-

In a Schlenk flask, dissolve the purified PMPC macro-CTA, BMA, and ACVA in a mixture of methanol and toluene.

-

Repeat the de-gassing procedure as described above.

-

Polymerize at 70°C for the desired duration.

-

Terminate the polymerization by cooling and exposure to air.

-

Precipitate the block copolymer in a suitable non-solvent (e.g., cold diethyl ether) and dry under vacuum.

-

Characterization:

-

Determine the molecular weight and polydispersity index (PDI) of the copolymers using Gel Permeation Chromatography (GPC).

-

Confirm the chemical structure and composition of the copolymers using ¹H NMR spectroscopy.[1]

Protocol 2: Preparation of Drug-Loaded MPC Copolymer Micelles

This protocol details the preparation of drug-loaded micelles using the solvent evaporation/film hydration method.[1]

Materials:

-

PMPC-b-PBMA diblock copolymer

-

Paclitaxel (or other hydrophobic drug)

-

Chloroform

-

Ethanol

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Dissolve a specific amount of PMPC-b-PBMA and paclitaxel in a chloroform/ethanol mixture in a round-bottom flask.

-

Remove the organic solvents using a rotary evaporator to form a thin polymer-drug film on the flask wall.

-

Hydrate the film with PBS (pH 7.4) by gentle agitation at room temperature to allow for the self-assembly of micelles.

-

Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

Protocol 3: Characterization of Micelle Size by Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the size and size distribution of the prepared micelles.

Instrumentation:

-

Zetasizer Nano ZS or equivalent DLS instrument.

Procedure:

-

Dilute the micellar solution with PBS (pH 7.4) to an appropriate concentration to avoid multiple scattering effects.

-

Equilibrate the sample at 25°C in the instrument.

-

Perform the measurement at a scattering angle of 173°.

-

Acquire data and analyze using the instrument's software to obtain the Z-average diameter and the Polydispersity Index (PDI).

Protocol 4: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release of a drug from the MPC copolymer micelles.[1]

Materials:

-

Drug-loaded micellar solution

-

Dialysis tubing (MWCO corresponding to the drug's molecular weight)

-

Release medium (e.g., PBS at pH 7.4 and pH 5.0 to simulate physiological and endosomal conditions, respectively)

-

Shaking incubator or water bath

Procedure:

-

Transfer a known volume of the drug-loaded micelle solution into a dialysis bag and seal it.

-

Immerse the dialysis bag in a larger volume of the release medium at 37°C with continuous stirring.

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to MPC copolymer-based drug delivery systems.

pH-Responsive Drug Release Mechanism

Caption: pH-responsive drug release from MPC-DPA copolymer micelles.

Experimental Workflow

Caption: Overall experimental workflow for MPC copolymer drug delivery systems.

References

Application Notes and Protocols: Utilizing MPC for Non-Fouling Microfluidic Surfaces

For Researchers, Scientists, and Drug Development Professionals

The advent of microfluidics has revolutionized biological analysis and drug development by enabling the manipulation of minute fluid volumes, leading to reduced reagent consumption, faster analysis times, and higher throughput.[1][2][3] However, a significant challenge in the widespread adoption of microfluidic devices, particularly those fabricated from materials like polydimethylsiloxane (PDMS), is their inherent hydrophobicity. This characteristic leads to the non-specific adsorption of proteins and other biomolecules, which can compromise experimental results, reduce device performance, and lead to bio-fouling.[4]

This document provides detailed application notes and protocols for the surface modification of microfluidic devices using 2-methacryloyloxyethyl phosphorylcholine (MPC) polymers to create non-fouling surfaces. MPC is a biomimetic material that mimics the phospholipid structure of cell membranes, exhibiting excellent biocompatibility and resistance to protein adsorption and cell adhesion.[5][6][7]

Mechanism of Non-Fouling

The exceptional non-fouling properties of MPC polymers stem from the formation of a highly hydrated layer on the modified surface. The zwitterionic phosphorylcholine groups attract and organize water molecules, creating a physical and energetic barrier that prevents proteins and cells from adhering to the underlying substrate.[5] This "camouflaging" of the surface minimizes interactions with biological components, ensuring the smooth and unhindered flow of samples and reagents within the microfluidic channels.

Figure 1: Mechanism of MPC-based non-fouling surfaces.

Quantitative Data Summary

The effectiveness of MPC surface modification is demonstrated by significant changes in surface properties and a drastic reduction in protein adsorption. The following tables summarize key quantitative data from various studies.

Table 1: Surface Property Characterization of MPC-Modified Surfaces

| Parameter | Unmodified PDMS | MPC-Modified PDMS | Reference |

| Static Water Contact Angle | ~112° - 115° | ~20° - 45° | [8][9] |

| Zeta Potential (at neutral pH) | High Negative Charge | Close to Zero | [10][11] |

| Poly(MPC) Grafted Layer Thickness | N/A | 95 ± 14 nm | [12] |

Table 2: Reduction in Protein Adsorption on MPC-Modified Surfaces

| Protein | Unmodified Surface Adsorption (µg/cm²) | MPC-Modified Surface Adsorption (µg/cm²) | % Reduction | Reference |

| Human Plasma Protein | > 2.0 | < 0.5 | > 75% | [12] |

| FITC Labeled BSA | High Fluorescence | Significantly Reduced Fluorescence | - | [10] |

| Fibrinogen & Serum Albumin Mix | N/A | N/A | 56% - 90% | [11] |

| Single Proteins | N/A | N/A | 50% - 75% | [4] |

Experimental Protocols

Two primary methods for modifying microfluidic surfaces with MPC are detailed below: Photo-induced Graft Polymerization and Simple Coating with MPC Copolymers .

Protocol 1: Photo-induced "Grafting-From" Polymerization of MPC on PDMS

This method creates a dense and stable layer of MPC polymer brushes covalently bonded to the PDMS surface.

Figure 2: Workflow for photo-induced graft polymerization of MPC.

Materials:

-

PDMS microfluidic device

-

Oxygen plasma cleaner

-

Benzophenone (photoinitiator)

-

Acetone

-

2-Methacryloyloxyethyl phosphorylcholine (MPC) monomer

-

Deionized water

-

UV light source (e.g., 365 nm)

-

Vacuum oven

Procedure:

-

Surface Activation: Expose the PDMS microfluidic device to oxygen plasma (e.g., 85 W, 100 mL/min gas flow for 30 seconds) to generate hydroxyl groups on the surface.[10]

-

Photoinitiator Application: Immerse the plasma-treated PDMS device in a solution of benzophenone in acetone (e.g., 50 mM) for 1 minute.[10]

-

Drying: Remove the device from the solution and allow it to dry completely, leaving a thin layer of the photoinitiator on the surface.

-

Graft Polymerization:

-

Prepare an aqueous solution of MPC monomer (e.g., 0.25 M).

-

Immerse the photoinitiator-coated PDMS device in the MPC solution.

-

Expose the device to UV light for a specified duration (e.g., 3 hours). The UV irradiation initiates the polymerization of MPC from the surface.[10]

-

-

Washing: After polymerization, thoroughly wash the device with deionized water to remove any unreacted monomer and non-grafted polymer.

-

Final Drying: Dry the MPC-grafted PDMS device in a vacuum oven at room temperature.

Protocol 2: Simple Coating with MPC Copolymers